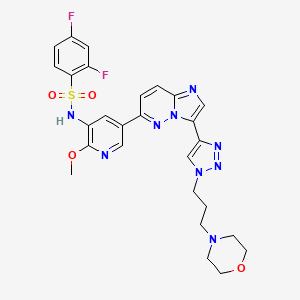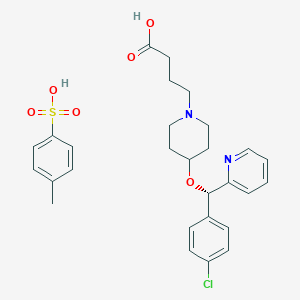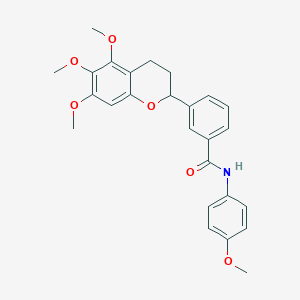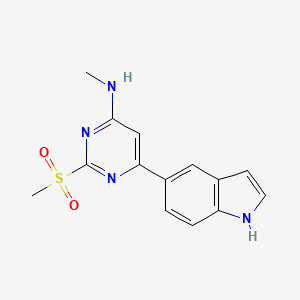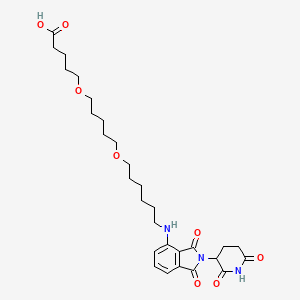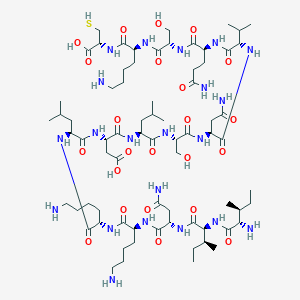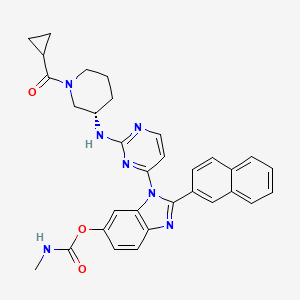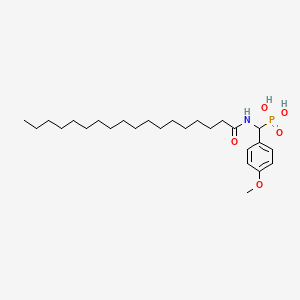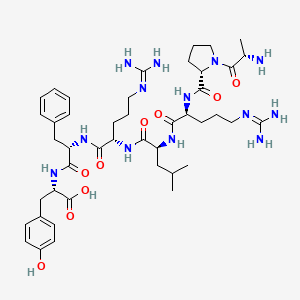
Ala-Pro-Arg-Leu-Arg-Phe-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Bag Cell Peptide (1-7) is a fragment of the alpha-bag cell peptide, specifically the amino-terminal fragment. This peptide is known for its ability to inhibit neurons in the left upper quadrant and prevent the depolarization of bag cells . The alpha-bag cell peptide is a neuropeptide that plays a crucial role in the nervous system of certain mollusks, such as Aplysia, where it is involved in the regulation of neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-Bag Cell Peptide (1-7) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, with its carboxyl group activated, is coupled to the free amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like a-Bag Cell Peptide (1-7) often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
a-Bag Cell Peptide (1-7) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues containing sulfur, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can be used to study the peptide’s structure and function .
Scientific Research Applications
a-Bag Cell Peptide (1-7) has several scientific research applications:
Mechanism of Action
a-Bag Cell Peptide (1-7) exerts its effects by binding to specific receptors on the surface of neurons in the left upper quadrant. This binding inhibits the neurons and prevents the depolarization of bag cells. The peptide acts through a mechanism involving the modulation of ion channels and intracellular signaling pathways, ultimately leading to the inhibition of neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Alpha-bag cell peptide: The parent compound from which a-Bag Cell Peptide (1-7) is derived.
Beta-bag cell peptide: Another fragment of the alpha-bag cell peptide with distinct biological activities.
Gamma-bag cell peptide: A related peptide with different effects on neuronal activity.
Uniqueness
a-Bag Cell Peptide (1-7) is unique due to its specific sequence and ability to inhibit neurons in the left upper quadrant while preventing the depolarization of bag cells. This specificity makes it a valuable tool for studying neuronal regulation and developing potential therapeutic agents .
Properties
Molecular Formula |
C44H67N13O9 |
|---|---|
Molecular Weight |
922.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H67N13O9/c1-25(2)22-32(54-37(60)31(13-8-20-51-44(48)49)53-40(63)35-14-9-21-57(35)41(64)26(3)45)38(61)52-30(12-7-19-50-43(46)47)36(59)55-33(23-27-10-5-4-6-11-27)39(62)56-34(42(65)66)24-28-15-17-29(58)18-16-28/h4-6,10-11,15-18,25-26,30-35,58H,7-9,12-14,19-24,45H2,1-3H3,(H,52,61)(H,53,63)(H,54,60)(H,55,59)(H,56,62)(H,65,66)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
NXTLZAZOGADWPA-OLPQHFNPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
